(E)-N-butan-2-yl-N-methyl-2-phenylethenesulfonamide
Description
(E)-N-butan-2-yl-N-methyl-2-phenylethenesulfonamide is a sulfonamide derivative characterized by a stereospecific ethenesulfonamide backbone substituted with a butan-2-yl, methyl, and phenyl group. This compound belongs to a broader class of sulfonamides, which are widely studied for their structural diversity and applications in medicinal and materials chemistry. Key structural features include the (E)-configuration of the ethene group, which influences molecular geometry and intermolecular interactions. Crystallographic refinement tools like SHELXL are commonly employed for resolving such structures, ensuring accurate determination of bond lengths, angles, and stereochemistry .
Properties
IUPAC Name |
(E)-N-butan-2-yl-N-methyl-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-4-12(2)14(3)17(15,16)11-10-13-8-6-5-7-9-13/h5-12H,4H2,1-3H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDFRJMWNJMPKF-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C)S(=O)(=O)C=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N(C)S(=O)(=O)/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-butan-2-yl-N-methyl-2-phenylethenesulfonamide typically involves the reaction of N-methyl-2-phenylethenesulfonamide with butan-2-yl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography or recrystallization, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-N-butan-2-yl-N-methyl-2-phenylethenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
(E)-N-butan-2-yl-N-methyl-2-phenylethenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group, which can mimic the structure of natural substrates.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of (E)-N-butan-2-yl-N-methyl-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Sulfonamides
Spectroscopic and Crystallographic Insights
- NMR Spectroscopy : While 1H and 13C NMR data for the target compound are unavailable, compounds 4a and 4b exhibit distinct aromatic proton resonances (δ 7.2–7.8 ppm) and alkene-related signals, consistent with their conjugated systems . The azide compound shows characteristic IR stretches at ~2100 cm⁻¹ for -N3 groups .
- Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining sulfonamide structures, ensuring precise determination of stereochemistry and packing motifs . Tools like ORTEP for Windows aid in visualizing anisotropic displacement parameters, critical for comparing molecular conformations across analogues .
Research Findings and Implications
- Reactivity and Stability : The target compound’s aliphatic substituents (butan-2-yl, methyl) likely enhance stability compared to azide-containing analogues, making it more suitable for pharmaceutical applications .
- Steric and Electronic Effects : Bulky groups in 4b (diphenylvinyl) may hinder crystallization, whereas the target’s simpler substituents facilitate tighter packing, as inferred from SHELXL-refined structures .
- Methodological Advancements : Automated pipelines using SHELXC/D/E enable high-throughput structural analysis, expediting comparisons across sulfonamide derivatives .
Biological Activity
(E)-N-butan-2-yl-N-methyl-2-phenylethenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonamide moiety, which is known for its diverse biological activities. The compound can be represented as follows:
This structure allows for interactions with various biological targets, contributing to its pharmacological effects.
The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors. Sulfonamides are known to interfere with the synthesis of folic acid in bacteria, thereby exhibiting antibacterial properties. Additionally, compounds with similar structures have been shown to act on various kinases, potentially influencing cell signaling pathways critical for cancer progression.
Antimicrobial Activity
Sulfonamides, including this compound, are recognized for their antimicrobial properties . They inhibit bacterial growth by blocking the enzyme dihydropteroate synthase, which is essential for folate synthesis. This mechanism has been well-documented in various studies focusing on sulfonamide derivatives.
Anticancer Potential
Recent investigations have explored the anticancer potential of this compound. For instance, studies indicate that similar sulfonamide compounds can inhibit specific kinases involved in tumor growth and metastasis. The ability of this compound to modulate kinase activity could provide a therapeutic avenue for cancer treatment.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For example:
These results suggest that the compound may selectively target cancer cells while sparing normal cells, a critical feature for anticancer agents.
Mechanistic Insights
Further mechanistic studies revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed through flow cytometry analysis, demonstrating increased annexin V staining in treated cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
